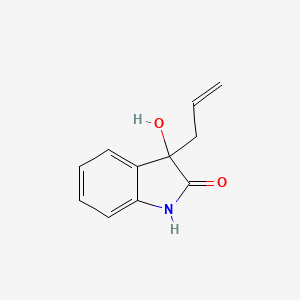
3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-3-hydroxyindolin-2-one is a compound belonging to the indolin-2-one family, characterized by the presence of an allyl group and a hydroxyl group at the third position of the indolin-2-one core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-3-hydroxyindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for 3-allyl-3-hydroxyindolin-2-one are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques such as continuous flow synthesis and the use of industrial catalysts could be employed to scale up the production.
化学反应分析
Types of Reactions
3-Allyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
科学研究应用
Utility as Synthetic Precursors
- 3-hydroxy-3-nitromethylindolin-2-one derivatives act as synthetic precursors for drug candidates .
- These derivatives are Henry adducts and valuable synthetic intermediates for organic transformations, particularly in synthesizing 1,2 amino alcohols .
Bioactivity
- 1,3-dihydro-2H-indol-2-ones exhibit diverse biodynamic activities, including antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties .
- 3-substituted-3-hydroxyoxindoles are emerging scaffolds for pharmacologically active alkaloids like dioxibrassinine, CPC-1, Donaxaridine, Maremycin A and B, Horsfiline, and spirobrassinin .
Anticancer Potential
- 3-(Nitromethylene)indolin-2-one analogs, derived from 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, display potent cytotoxic activity .
- 3-hydroxy-3-nitromethylindolin-2-one derivatives are considered starting materials for anticancer compounds .
Examples of Oxindole-based Drugs
作用机制
The mechanism of action of 3-allyl-3-hydroxyindolin-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
相似化合物的比较
Similar Compounds
3-Hydroxyindolin-2-one: Lacks the allyl group but shares the hydroxyl group at the third position.
3-Allylindolin-2-one: Lacks the hydroxyl group but has the allyl group at the third position.
3-Hydroxy-2-oxindole: Similar structure but with different substituents at the third position
Uniqueness
3-Allyl-3-hydroxyindolin-2-one is unique due to the presence of both the allyl and hydroxyl groups at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
生物活性
3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one, also known by its CAS number 220598-39-0, is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 220598-39-0 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 14.8 μM
- HepG2 (liver cancer) : IC50 = 18.7 μM
- HeLa (cervical cancer) : IC50 = 16.5 μM
These results suggest that the compound may induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells, potentially through mechanisms involving p53 pathway activation and modulation of Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptosis via the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : Flow cytometric analysis has demonstrated that treatment with this compound results in cell cycle arrest at the G2/M phase.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, although further research is required to elucidate these interactions fully .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various indole derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability across different concentrations. The compound showed a dose-dependent decrease in viability for MCF-7 and HepG2 cells, supporting its potential as an anticancer agent .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to predict the binding affinity of this compound with target proteins involved in cancer pathways. The results indicated favorable interactions with proteins associated with apoptosis regulation and cell cycle control, suggesting a rational basis for its observed biological activity .
属性
CAS 编号 |
220598-39-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-hydroxy-3-prop-2-enyl-1H-indol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-7-11(14)8-5-3-4-6-9(8)12-10(11)13/h2-6,14H,1,7H2,(H,12,13) |
InChI 键 |
DFYBEJXLQXRVCP-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(C2=CC=CC=C2NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















